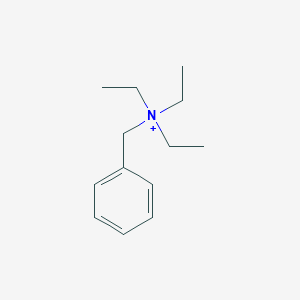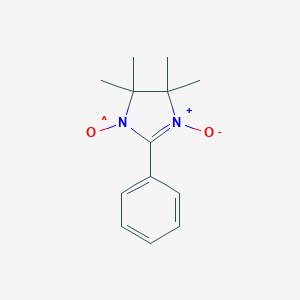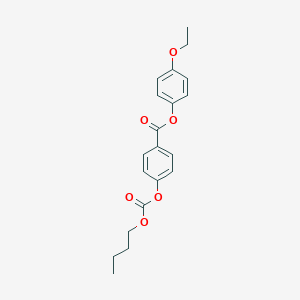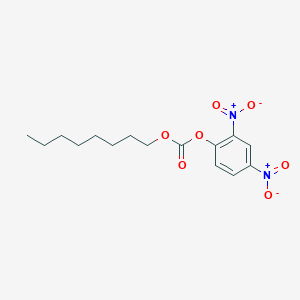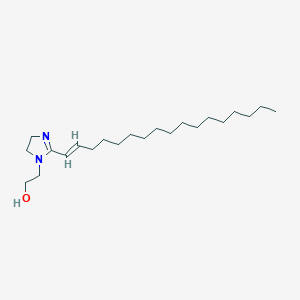
2-(2-((1E)-1-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and an ethanol group .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing a new functional group or building up the carbon skeleton. Common techniques in synthesis analysis include retrosynthetic analysis, which involves working backwards from the target molecule to simpler starting materials .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. For example, the imidazole ring is aromatic and relatively stable, but can act as a nucleophile or electrophile under certain conditions. The ethanol group can be deprotonated to form an ethoxide ion, which is a strong nucleophile .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Computational methods can also be used to predict these properties based on the compound’s molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| 17158-54-2 | |
Molecular Formula |
C22H42N2O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-(2-heptadec-1-enyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h16-17,25H,2-15,18-21H2,1H3 |
InChI Key |
BNGLZYYFFZFNDJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO |
SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
| 17158-54-2 27136-73-8 |
|
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




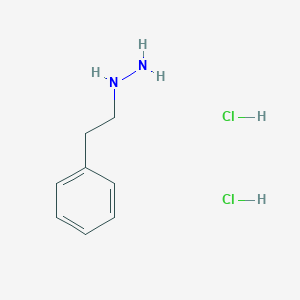
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)

